4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
Description
4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a sulfonamide-derived benzoic acid compound featuring a chloro substituent at the 4-position of the benzene ring and a phenyl(prop-2-en-1-yl)sulfamoyl group at the 3-position. The benzoic acid core contributes acidity (pKa ~2–4), influencing solubility and bioavailability.
Properties
IUPAC Name |
4-chloro-3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-2-10-18(13-6-4-3-5-7-13)23(21,22)15-11-12(16(19)20)8-9-14(15)17/h2-9,11H,1,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIVUBPDBUIOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoic acid with phenyl(prop-2-en-1-yl)sulfamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid and its analogs:
Structural and Functional Analysis
- Halogen Substitution: The 2-chlorophenyl analog (CAS 380436-74-8) exhibits dual chlorine atoms, increasing molecular weight (386.25 vs. 350.79) and polarity. The para-Cl in the parent compound vs. ortho-Cl in the analog may alter steric interactions in target binding .
Electron-Withdrawing Groups :
Electron-Donating Groups :
Heteroaromatic Modifications :
Physicochemical and Pharmacokinetic Implications
- Lipophilicity (LogP) :
- Acidity :
- The benzoic acid’s pKa is modulated by adjacent substituents. Electron-withdrawing groups (Cl, CF₃) lower pKa, enhancing ionization and aqueous solubility at physiological pH.
Biological Activity
4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a synthetic compound notable for its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article explores the compound's biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.81 g/mol. The structure includes a chloro group, a sulfamoyl moiety, and an allylic side chain, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN1O4S |
| Molecular Weight | 386.81 g/mol |
| CAS Number | 522624-48-2 |
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial properties against both gram-positive and gram-negative bacteria. The activity is primarily attributed to the sulfamoyl group, which is commonly associated with antimicrobial agents. Studies have shown that the compound can inhibit bacterial growth effectively, making it a candidate for further pharmacological investigations.
Case Study: Antibacterial Efficacy
In a comparative study, the compound was tested against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that while the compound is not the most potent antibacterial agent available, it still holds significant potential for development as an antimicrobial agent.
Anticancer Activity
Emerging research highlights the potential anticancer activity of this compound. Preliminary studies show that it may inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Research Findings
In vitro studies demonstrated that the compound exhibited cytotoxic effects with IC50 values indicating significant activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 18.5 |
These findings suggest that the compound may interfere with cellular mechanisms involved in cancer cell proliferation, warranting further investigation into its mechanisms of action and potential therapeutic applications .
The proposed mechanism of action for this compound involves interactions with specific molecular targets within bacterial cells and cancer cells. The sulfamoyl group is believed to inhibit key enzymes or receptors involved in cell growth and division processes.
Synthesis Methods
The synthesis of this compound typically involves several steps starting from readily available precursors. A common method includes:
- Reaction of 4-chlorobenzoic acid with phenyl(prop-2-en-1-yl)sulfamide .
- Use of solvents like dichloromethane or ethanol.
- Catalysts such as triethylamine to facilitate the reaction.
This process can be optimized for higher yields and purity levels through variations in reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
